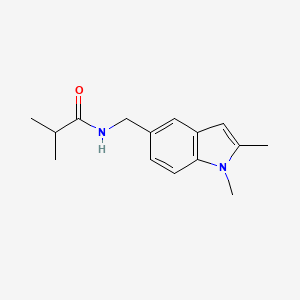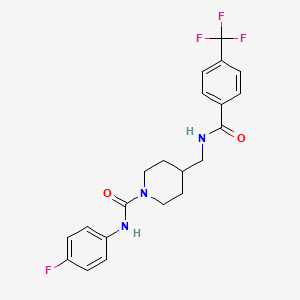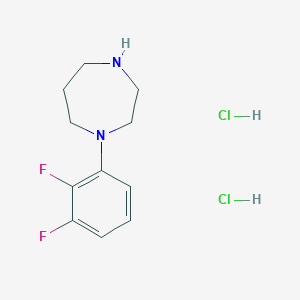
4-Nitrocyclohexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrocyclohexanamine hydrochloride is a chemical compound belonging to the class of amines. It is characterized by a cyclohexane ring substituted with a nitro group at the fourth position and an amine group, forming a hydrochloride salt. This compound appears as a yellow crystalline powder and is utilized in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
4-Nitrocyclohexanamine hydrochloride is used in diverse scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds and is used in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials, including corrosion inhibitors and vulcanization accelerators.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrocyclohexanamine hydrochloride can be achieved through several methods. One common approach involves the nitration of cyclohexanamine using nitrating agents such as nitric acid (HNO3) or sulfuric acid (H2SO4) combined with sodium nitrate (NaNO3). The resulting nitrocyclohexanamine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrocyclohexanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Decomposition: Upon heating, the compound may decompose, releasing volatile organic compounds and potentially toxic gases like nitrogen oxides (NOx).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Various nucleophiles depending on the desired substitution product.
Decomposition: Elevated temperatures.
Major Products Formed:
Reduction: Cyclohexylamine.
Substitution: Depending on the nucleophile used, various substituted cyclohexanamine derivatives.
Decomposition: Nitrogen oxides (NOx) and other volatile organic compounds.
Mechanism of Action
The mechanism of action of 4-Nitrocyclohexanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The amine group can also participate in binding interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Cyclohexylamine: A related compound with a cyclohexane ring and an amine group but lacking the nitro group.
Nitrocyclohexane: Contains a nitro group on the cyclohexane ring but lacks the amine group.
Cyclohexanone: A ketone derivative of cyclohexane, used in similar industrial applications.
Uniqueness: 4-Nitrocyclohexanamine hydrochloride is unique due to the presence of both a nitro group and an amine group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-nitrocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h5-6H,1-4,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYTDIIYFEYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2358225.png)
![1-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropane-1-carboxamide](/img/structure/B2358229.png)


![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2358241.png)


![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)


